molecular formula C16H21NO B2524892 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one CAS No. 1379241-08-3

1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one

Número de catálogo: B2524892
Número CAS: 1379241-08-3
Peso molecular: 243.35
Clave InChI: YUCKGEKXPYQOBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a cyclohexylmethyl group substituted at the C6 position of the dihydroquinolinone scaffold. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity compared to parent compounds and structurally related analogs. Its synthesis typically involves alkylation or cyclization strategies, as evidenced by studies on similar dihydroquinolinones . The cyclohexylmethyl moiety is hypothesized to improve lipophilicity and target binding, leading to superior pharmacokinetic and pharmacodynamic profiles in inhibitory and anticancer assays .

Propiedades

IUPAC Name

1-(cyclohexylmethyl)-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h4-5,8-9,13H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKGEKXPYQOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379241-08-3
Record name 1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., sulfuric acid) are often employed to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are carefully controlled to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Aplicaciones Científicas De Investigación

1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The biological potency of 1-(cyclohexylmethyl)-2,3-dihydroquinolin-4-one is markedly influenced by its substituents. Key comparisons with similar compounds are summarized below:

Key Findings

Cyclohexylmethyl vs. Parent Compounds: The cyclohexylmethyl group at C6 confers a 250-fold increase in BNA inhibitory activity compared to luteolin (IC₅₀ = 0.05 µM vs. 4.4 µM) . Similar enhancements are observed in eriodyctiol analogs, where cyclohexylmethyl substitution improves potency by ~250-fold . In anticancer assays, mono-substituted 1-(cyclohexylmethyl)pyrimidine (7c) shows moderate activity (IC₅₀ = 20.0–46.0 µg/mL), while the bis-substituted analog (8b) exhibits superior efficacy (IC₅₀ = 16.5 µg/mL against HepG2), likely due to increased lipophilicity enhancing cellular uptake .

Substituent Position and Type: Cyclization Effects: Cyclization of the cyclohexylmethyl group with hydroxyl moieties (e.g., compounds 3, 5, 6 in ) reduces potency (IC₅₀ = 0.14–0.35 µM) compared to the non-cyclized parent compound (0.05 µM), indicating that free alkyl chains optimize binding . Benzyl vs. Cyclohexylmethyl: The benzyl-substituted analog () lacks reported activity but serves as a structural comparator. The bulkier cyclohexylmethyl group likely enhances hydrophobic interactions compared to benzyl, which may explain its superior activity .

Mechanistic Insights

  • Lipophilicity : The cyclohexylmethyl group increases logP values, improving membrane permeability and target engagement. This is critical for anticancer activity, as seen in the bis-substituted analog 8b .
  • Steric and Electronic Effects : The rigid cyclohexane ring may stabilize binding conformations, while its electron-donating properties enhance interactions with enzymatic targets like BNA .

Actividad Biológica

1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one features a quinoline core with a cyclohexylmethyl substituent. This structural configuration is instrumental in its interaction with biological targets.

The biological activity of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one is primarily attributed to its interaction with various receptors and enzymes.

  • Opioid Receptor Modulation : Research indicates that derivatives of this compound can exhibit mixed agonist/antagonist profiles at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). For instance, the compound's analogs have demonstrated the capacity to produce dose-dependent antinociception in animal models, suggesting a potential role in pain management .
  • Antitumor Activity : Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) by arresting the cell cycle and altering mitochondrial function . This suggests that 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one may also possess anticancer properties.

1. Opioid Receptor Binding Affinities

A study evaluated various analogs of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one for their binding affinities to opioid receptors. The results are summarized in the following table:

CompoundMOR Affinity (K_i)DOR Affinity (K_i)KOR Affinity (K_i)In Vivo Activity
14aHighModerateLowFull antinociception at 10 mg/kg
14iHighLowModerateAntinociception for >1 h
14eModerateLowLowNo activity

This data illustrates the varying affinities of different analogs, highlighting the potential for selective targeting of opioid receptors .

2. Antitumor Activity Assessment

In vitro studies assessed the cytotoxic effects of related compounds on several cancer cell lines:

Cell LineInhibition Rate (%)IC50 (µM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These findings indicate that related compounds exhibit potent antitumor activity, outperforming established chemotherapeutics like Sunitinib .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.